molecular formula C23H26N4O4 B11059811 1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11059811
M. Wt: 422.5 g/mol
InChI Key: KAPRUJSRSNNWHT-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a pyrrole ring, a piperazine moiety, and a pyridine carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione with 4-(4-pyridylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-Propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Propoxyphenyl)-3-[4-(4-pyridylcarbonyl)piperazino]dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, a piperazine moiety, and a pyridine carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26N4O4/c1-2-15-31-19-5-3-18(4-6-19)27-21(28)16-20(23(27)30)25-11-13-26(14-12-25)22(29)17-7-9-24-10-8-17/h3-10,20H,2,11-16H2,1H3

InChI Key

KAPRUJSRSNNWHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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